The compound is identified by several identifiers, including its CAS number 1314396-07-0. It has been cataloged in databases such as PubChem and ChemicalBook, where it is noted for its potential applications in medicinal chemistry and organic synthesis. The specific stereochemistry of (2R,5S) indicates the spatial arrangement of atoms around the chiral centers, which is crucial for its biological activity.
The synthesis of (2R,5S)-benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate typically involves several key steps:
Key parameters such as temperature, solvent choice, and reaction time are optimized to enhance yield and purity. For example, reactions might be conducted under reflux conditions in polar solvents like ethanol or methanol to facilitate solubility and reactivity.
The molecular structure of (2R,5S)-benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate can be described as follows:
The InChI code for this compound is InChI=1S/C14H19NO3/c1-10(2)8-11(15)9(16)7-14(18)17-12-4-3-5-13(12)6/h9H,3-8H2,1-2H3/t9-/m0/s1
, which provides a standardized representation of its chemical structure.
(2R,5S)-benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate can undergo various chemical transformations:
Common reagents for these transformations include:
The mechanism of action for (2R,5S)-benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate is primarily linked to its interaction with biological targets such as receptors or enzymes. Its structural features allow it to mimic natural substrates or ligands, facilitating binding to specific sites.
Studies have indicated that compounds with similar structures may exhibit activity on neurotransmitter systems or other biological pathways. For instance, they may act as inhibitors or modulators of certain receptors involved in neurological functions.
(2R,5S)-benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate has potential applications in various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2